Chemical structure and physical properties of 4,6-Dimethyl-2,3-dihydro-1H-inden-1-one
Chemical structure and physical properties of 4,6-Dimethyl-2,3-dihydro-1H-inden-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure and physical properties of 4,6-Dimethyl-2,3-dihydro-1H-inden-1-one, a substituted indanone of significant interest in synthetic and medicinal chemistry. This document delineates its structural features, physicochemical characteristics, and key spectroscopic data. Furthermore, it explores established synthetic protocols, offering insights into the optimization of its preparation for research and development applications.
Introduction
4,6-Dimethyl-2,3-dihydro-1H-inden-1-one, also known as 4,6-dimethyl-1-indanone, belongs to the indanone class of bicyclic aromatic ketones. The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic placement of methyl groups on the aromatic ring of this particular derivative can significantly influence its steric and electronic properties, thereby modulating its reactivity and potential as a precursor in the synthesis of novel therapeutic agents. This guide aims to serve as a detailed resource for professionals engaged in the study and utilization of this compound.
Chemical Structure and Nomenclature
The chemical structure of 4,6-Dimethyl-2,3-dihydro-1H-inden-1-one consists of a benzene ring fused to a five-membered ring containing a ketone functional group. Two methyl groups are substituted at positions 4 and 6 of the bicyclic system.
Systematic IUPAC Name: 4,6-Dimethyl-2,3-dihydro-1H-inden-1-one
Common Synonyms: 4,6-dimethyl-1-indanone
Chemical Structure Diagram:
Caption: 2D structure of 4,6-Dimethyl-2,3-dihydro-1H-inden-1-one.
Physicochemical Properties
A thorough understanding of the physical properties of a compound is crucial for its handling, formulation, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O | |
| Molecular Weight | 160.22 g/mol | |
| CAS Number | 1685-81-0 | |
| Physical Form | White to yellow powder or crystals | |
| Melting Point | Data not available | |
| Boiling Point | Data not available (Isomer 2,6-dimethyl-1-indanone: 141-144 °C at 17 Torr) | |
| Density | Data not available | |
| Solubility | Data not available (Isomer 2,6-dimethyl-1-indanone: Very slightly soluble in water (0.19 g/L at 25 °C)) |
Spectroscopic Data
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic, benzylic, and methyl protons. The chemical shifts (δ) are predicted to be in the following regions:
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Aromatic Protons (Ar-H): ~7.0-7.5 ppm. The two aromatic protons are expected to appear as singlets or narrow doublets, depending on the long-range coupling.
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Benzylic Protons (-CH₂-CO-): ~2.9-3.1 ppm (triplet).
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Benzylic Protons (-Ar-CH₂-): ~2.6-2.8 ppm (triplet).
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Methyl Protons (Ar-CH₃): ~2.3-2.5 ppm (two singlets).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule. Predicted chemical shifts are as follows:
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Carbonyl Carbon (C=O): ~205-208 ppm.
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Aromatic Carbons (Ar-C): ~120-155 ppm.
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Benzylic Carbons (-CH₂-): ~25-37 ppm.
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Methyl Carbons (-CH₃): ~19-22 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying key functional groups. The characteristic absorption bands for 4,6-Dimethyl-2,3-dihydro-1H-inden-1-one are expected at:
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C=O Stretch (Ketone): A strong absorption band around 1700-1720 cm⁻¹.
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C-H Stretch (Aromatic): Weak to medium bands above 3000 cm⁻¹.
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C-H Stretch (Aliphatic): Medium to strong bands below 3000 cm⁻¹.
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C=C Stretch (Aromatic): Medium to weak bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum is expected to show:
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Molecular Ion Peak (M⁺): A prominent peak at m/z = 160.
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Key Fragmentation Peaks: Loss of a methyl group ([M-15]⁺), loss of a carbonyl group ([M-28]⁺), and other characteristic fragments arising from the indanone core.
Synthesis and Experimental Protocols
The synthesis of 1-indanones is most commonly achieved through an intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropionic acid or its acid chloride derivative.
General Synthetic Approach: Intramolecular Friedel-Crafts Acylation
The primary route to 4,6-Dimethyl-2,3-dihydro-1H-inden-1-one involves the cyclization of 3-(2,4-dimethylphenyl)propanoic acid. This reaction is typically catalyzed by a strong acid, such as polyphosphoric acid (PPA) or a Lewis acid like aluminum chloride (AlCl₃).
Caption: General synthetic scheme for 4,6-Dimethyl-2,3-dihydro-1H-inden-1-one.
Step-by-Step Experimental Protocol
Step 1: Preparation of 3-(2,4-dimethylphenyl)propanoic acid
This precursor can be synthesized via several routes, a common one being the malonic ester synthesis starting from 2,4-dimethylbenzyl chloride.
Step 2: Intramolecular Friedel-Crafts Acylation
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Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 3-(2,4-dimethylphenyl)propanoic acid (1 equivalent).
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Addition of Catalyst: Add polyphosphoric acid (PPA) (typically 10-20 times the weight of the carboxylic acid) to the flask.
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Reaction Conditions: Heat the mixture with stirring to a temperature of 80-100 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring. The product will precipitate out of the aqueous solution.
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Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
Safety and Handling
4,6-Dimethyl-2,3-dihydro-1H-inden-1-one should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Applications in Research and Development
Substituted indanones, such as the title compound, are valuable building blocks in organic synthesis. Their chemical versatility allows for a wide range of transformations, making them key intermediates in the preparation of:
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Pharmaceutical Agents: The indanone core is present in drugs with diverse therapeutic activities.
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Agrochemicals: Certain indanone derivatives have shown potential as pesticides and herbicides.
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Fine Chemicals and Materials: They can serve as precursors for the synthesis of specialty chemicals and advanced materials.
Conclusion
4,6-Dimethyl-2,3-dihydro-1H-inden-1-one is a compound with significant potential in various fields of chemical research and development. This guide has provided a detailed overview of its chemical structure, physical properties, and synthetic methodologies. The presented information is intended to support researchers in the effective and safe utilization of this versatile chemical intermediate. Further research to fully characterize its spectroscopic properties and explore its reactivity is encouraged.
References
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ChemUniverse. 4,6-Dimethyl-2,3-dihydro-1H-inden-1-one. [Link]
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PubChem. 5,6-Dimethyl-1-indanone. [Link]
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Organic Syntheses. Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. [Link]
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Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules. 2017. [Link]
